2-Methyl-1-undecene

Analytical Chemistry Gas Chromatography Isomer Identification

2-Methyl-1-undecene (CAS 18516-37-5) is a C12 branched terminal alkene (alpha-olefin) characterized by a methyl substituent at the 2-position of an undecene carbon chain. This structural feature imparts distinct physicochemical properties, including a density of 0.757 g/mL at 25°C , a refractive index of 1.432 , and a boiling point of 209.5°C.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 18516-37-5
Cat. No. B103759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-undecene
CAS18516-37-5
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=C)C
InChIInChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h2,4-11H2,1,3H3
InChIKeySJVKHZYVCVKEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-undecene CAS 18516-37-5: Physical and Chemical Baseline for Informed Procurement


2-Methyl-1-undecene (CAS 18516-37-5) is a C12 branched terminal alkene (alpha-olefin) characterized by a methyl substituent at the 2-position of an undecene carbon chain [1]. This structural feature imparts distinct physicochemical properties, including a density of 0.757 g/mL at 25°C , a refractive index of 1.432 , and a boiling point of 209.5°C . These properties differentiate it from linear 1-undecene and other undecene isomers, directly influencing its utility in specialized synthetic, analytical, and industrial applications . A clear understanding of these baseline characteristics is essential for accurate sourcing and application-specific selection.

Why In-Class Alkene Substitution Fails: The Critical Role of 2-Methyl Branching in 2-Methyl-1-undecene


The assumption that C11-C12 alkenes are interchangeable for applications requiring specific reactivity, physical properties, or analytical behavior is demonstrably false. The 2-methyl substituent in 2-Methyl-1-undecene creates a steric and electronic environment distinct from linear 1-alkenes [1]. This branching directly influences key performance metrics, including a significantly different gas chromatography retention index [2], elevated atmospheric reactivity with hydroxyl and nitrate radicals [3], and a lower density compared to its C13 homolog . Consequently, substituting a generic linear 1-undecene (CAS 821-95-4) or a different branched isomer will not replicate the desired outcomes in synthetic sequences, analytical method development, or industrial processes where these specific quantitative parameters are critical. The following evidence quantifies these essential differences, providing a clear rationale for selective procurement.

Quantitative Differentiation of 2-Methyl-1-undecene (CAS 18516-37-5) from Key Analogs


Gas Chromatographic Differentiation: Kovats Retention Index (RI) Comparison with Undecene Isomers

The Kovats Retention Index (RI) on a non-polar DB-5 column provides a definitive method for distinguishing 2-Methyl-1-undecene from its linear and positional isomers. The compound exhibits an RI of 1186 [1]. This value is significantly higher than that of (E)-2-Undecene (RI = 1104) [2] and distinctly different from 2-Methyl-1-decene (RI = 1085) [3], enabling unambiguous identification and quantification in complex mixtures.

Analytical Chemistry Gas Chromatography Isomer Identification Method Validation

Atmospheric Reactivity: OH Radical Reaction Rate Constant Comparison with 1-Undecene

The presence of the 2-methyl group significantly enhances the gas-phase reactivity of the alkene with hydroxyl (OH) radicals, a primary atmospheric oxidant. The rate constant for 2-Methyl-1-undecene is k(OH) = 7.85 ± 0.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 299 K [1]. In contrast, the linear analog 1-undecene has a reported rate constant of k(OH) = 1.24 ± 0.16 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ under similar conditions [2].

Atmospheric Chemistry Reaction Kinetics Environmental Fate Oxidation Potential

Bulk Physical Property Differentiation: Density and Boiling Point vs. Linear 1-Undecene

The branched structure of 2-Methyl-1-undecene results in a measurably higher density and boiling point compared to the linear 1-undecene. The density of 2-Methyl-1-undecene is 0.757 g/mL at 25°C , while 1-undecene has a reported density of 0.750 g/mL . The boiling point is 209.5°C , significantly higher than the 192-193°C range for 1-undecene .

Physical Chemistry Process Engineering Formulation Science Material Properties

Hydrophobicity and Partitioning: LogP Comparison with Homologs

The calculated octanol-water partition coefficient (LogP) for 2-Methyl-1-undecene is 4.703 . This value is significantly lower than the LogP reported for the C13 homolog 2-Methyl-1-dodecene (LogP = 5.093) , reflecting the expected decrease in hydrophobicity with a shorter alkyl chain.

Physical Chemistry QSAR Modeling Drug Discovery Environmental Partitioning

NO3 Radical Reactivity: Comparison with 1-Alkene Homologs

The reaction of 2-Methyl-1-undecene with nitrate radicals (NO3) is approximately 24 times faster than the reaction of the linear 1-alkene of similar carbon number, 1-decene. The rate constant for 2-Methyl-1-undecene is k(NO3) = 60.8 ± 3.3 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, compared to 2.55 ± 0.16 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ for 1-decene [1].

Atmospheric Chemistry Nighttime Chemistry Reaction Kinetics Oxidation Potential

Optimized Application Scenarios for 2-Methyl-1-undecene Based on Quantitative Evidence


Analytical Standard for Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

The distinct and well-documented Kovats Retention Index of 1186 on a standard non-polar DB-5 column [1] makes 2-Methyl-1-undecene an excellent reference standard for developing and validating GC-MS methods. Its clear separation from isomeric interferences like (E)-2-Undecene (RI 1104) [2] and homologs like 2-Methyl-1-decene (RI 1085) [3] allows for unambiguous peak identification and calibration, essential for quality control in fragrance analysis, petrochemical processing, and environmental monitoring.

Model Substrate in Atmospheric Chemistry and Environmental Fate Studies

The quantitatively defined reaction kinetics with OH radicals (k = 7.85 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [4] and NO3 radicals (k = 60.8 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) [5] position 2-Methyl-1-undecene as a precise model substrate for studying the atmospheric oxidation of branched alkenes. Researchers investigating the formation of secondary organic aerosols (SOA) or modeling the environmental persistence of volatile organic compounds (VOCs) can rely on these specific rate constants for accurate computational simulations.

Specialty Monomer for Polymer Synthesis with Controlled Hydrophobicity

The defined LogP of 4.703 provides a quantitative basis for selecting 2-Methyl-1-undecene as a co-monomer in the synthesis of specialty polymers where precise control over hydrophobicity is required. Compared to the more hydrophobic 2-Methyl-1-dodecene (LogP 5.093) , this compound can be used to fine-tune the water-repellency and solubility characteristics of resulting copolymers for applications in coatings, adhesives, and drug delivery systems.

Synthetic Intermediate Requiring Specific Branching and Chain Length

The unique combination of a C12 chain and a 2-methyl branch dictates the physical properties of any derivative, as evidenced by its higher boiling point (209.5°C) and density (0.757 g/mL) compared to linear 1-undecene. This makes 2-Methyl-1-undecene the mandated starting material for any synthesis where the final product's properties—such as its volatility, viscosity, or phase behavior—are dependent on this specific alkyl architecture. This is particularly relevant in the production of specialty surfactants and lubricant additives where linear analogs would fail to meet performance specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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